N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide

Description

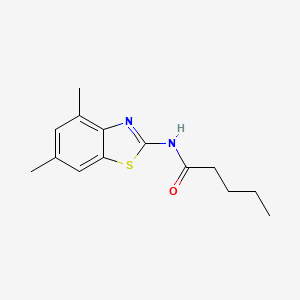

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pentanamide is a heterocyclic amide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, coupled to a pentanamide chain via the thiazole nitrogen. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-4-5-6-12(17)15-14-16-13-10(3)7-9(2)8-11(13)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMHLBSPZNUZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=C(C=C2S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

-

Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides. For example, the reaction of 2-mercaptoaniline with an appropriate acid chloride in the presence of a base such as triethylamine can yield the benzothiazole core .

-

Introduction of the Pentanamide Group: : The pentanamide group can be introduced through an amide coupling reaction. This can be achieved by reacting the benzothiazole core with pentanoic acid or its derivatives in the presence of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in a suitable solvent like dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form corresponding oxidized products .

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

-

Substitution: : The compound can undergo substitution reactions, where functional groups on the benzothiazole ring can be replaced with other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various electrophiles and nucleophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced benzothiazole compounds.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry .

-

Medicine: : The compound is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities .

-

Industry: : It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activities. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Linked Pentanamide Derivatives

and describe N4-valeroylsulfonamides (e.g., compounds 20–25 ), which share the pentanamide group but differ in their sulfonamide-linked aromatic systems. Key comparisons include:

Key Differences :

- The target compound replaces the sulfonamide-phenyl group with a benzothiazole ring, eliminating the SO₂NH linkage. This structural simplification may reduce metabolic instability associated with sulfonamides while retaining hydrogen-bonding capacity via the amide and thiazole nitrogen.

Simplified Albendazole Derivatives

and highlight N-(4-methoxyphenyl)pentanamide, a non-sulfonamide pentanamide derivative with anthelmintic activity comparable to albendazole but lower toxicity. Comparisons include:

Implications :

- The target compound’s methyl substituents could improve metabolic stability relative to the methoxy group in N-(4-methoxyphenyl)pentanamide .

Heterocyclic Sulfamoyl Derivatives

lists pentanamide derivatives (e.g., CF2–CF4 ) with sulfamoyl-linked heterocycles (isoxazole, thiazole). For example:

Comparison :

- The target compound lacks the sulfamoyl and dioxoisoindoline groups, reducing steric hindrance and possibly improving solubility.

Physicochemical and Spectral Comparisons

Melting Points and Stability

- Sulfonamide derivatives in exhibit melting points >200°C, attributed to strong intermolecular hydrogen bonding (SO₂NH and CONH groups) .

- The target compound’s melting point is unreported but likely lower due to the absence of sulfonamide hydrogen-bonding motifs.

FTIR Spectral Features

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This structural feature imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18N2OS |

| CAS Number | 313662-19-0 |

| InChI | InChI=1S/C14H18N2OS/c1-4-5-6-12(17)15-14-16-13-10(3)7-9(2)8-11(13)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |

Synthesis

The synthesis of this compound typically involves the formation of the benzothiazole core through reactions involving 2-mercaptoaniline and acid chlorides. The general reaction can be summarized as follows:

-

Formation of Benzothiazole Core :

- React 2-mercaptoaniline with an acid chloride in the presence of a base (e.g., triethylamine).

- This yields the benzothiazole core.

-

Amidation :

- The core is then reacted with pentanoic acid or its derivatives to form this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole moiety can modulate the activity of various enzymes and receptors. Notably:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Demonstrated effectiveness against various bacterial strains.

- Potential for development into new antibiotics.

-

Anti-inflammatory Effects :

- Inhibition of pro-inflammatory cytokines.

- Potential use in treating inflammatory diseases.

-

Antitumor Activity :

- Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Further research is needed to elucidate its mechanism in cancer therapy.

Case Studies and Research Findings

A review of current literature reveals several studies focused on the biological activity of benzothiazole derivatives:

-

Antitumor Studies :

- A study found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity .

- Inhibition Studies :

-

Microbial Inhibition :

- Various derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chlorobenzo[d][1,3]dioxol-5-yl)pentanamide | Chlorobenzo[d][1,3]dioxole moiety | Antitumor |

| 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole | Fluoroethoxy group for imaging | PET imaging tracer |

Uniqueness of this compound

The presence of 4,6-dimethyl substituents significantly influences its chemical reactivity and biological activity compared to other derivatives. The pentanamide group enhances its solubility and potential pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.